

4-Methylhistamine hydrochloride discovery and history

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An In-depth Technical Guide on **4-Methylhistamine Hydrochloride**: Discovery, History, and Pharmacological Profile

Executive Summary

4-Methylhistamine (4-MeH) is a critical pharmacological tool that has played a pivotal role in the elucidation of histamine receptor subtypes. Initially synthesized during the groundbreaking research that led to the discovery of histamine H₂ receptor antagonists, it was instrumental in providing the definitive evidence for the existence of a second histamine receptor. For decades, it was primarily recognized as a selective H₂ receptor agonist. However, subsequent research in the 21st century redefined its pharmacological profile, establishing it as the first potent and highly selective H₄ receptor agonist. This guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of 4-methylhistamine, including quantitative binding and functional data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Discovery and History

The story of 4-methylhistamine is intrinsically linked to the rational drug design program initiated by Sir James Black and his team at Smith Kline & French in the 1960s.[1] The primary goal of this research was to develop a therapeutic agent that could block histamine-stimulated gastric acid secretion, a major factor in the pathology of peptic ulcers.[2] The prevailing antihistamines at the time (H₁ antagonists) were ineffective in this regard, leading Black to

hypothesize the existence of a second, distinct histamine receptor (termed H₂) in the gastric mucosa.

To prove this hypothesis, the team embarked on a systematic modification of the histamine molecule.^[1] This effort produced numerous compounds, including 4-methylhistamine. When tested, 4-methylhistamine was found to be a potent stimulant of gastric acid secretion (an H₂-mediated response) but had weak activity at sites associated with H₁ receptors.^[1] This selective agonist activity provided the crucial evidence that confirmed the existence of the H₂ receptor, thereby establishing a clear target for the development of antagonists.^[1] This pivotal discovery paved the way for the development of revolutionary anti-ulcer drugs like cimetidine.^[1]

For many years, 4-methylhistamine was widely used in research as a selective H₂ receptor agonist. However, with the discovery of the H₄ receptor in 2000, the pharmacological landscape shifted. In a seminal 2005 study, 4-methylhistamine was re-evaluated and surprisingly identified as a high-affinity, potent, and selective agonist for the human H₄ receptor.^{[3][4][5]} This discovery provided researchers with the first selective pharmacological tool to probe the function of the H₄ receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.^{[3][6]}

Pharmacological Data

4-Methylhistamine exhibits a distinct selectivity profile across the four human histamine receptor subtypes. While historically considered an H₂ agonist, it displays its highest affinity and potency at the H₄ receptor.

Table 1: Quantitative Pharmacological Data for 4-Methylhistamine at Human Histamine Receptors

Receptor Subtype	Parameter	Value	Notes
H ₄ Receptor	K _i (Binding Affinity)	7 - 50 nM	Exhibits high affinity for the H ₄ receptor.[3][7]
pEC ₅₀ (Potency)	7.4	Potent full agonist activity.[3][8][9]	
Selectivity	>100-fold vs H ₁ , H ₂ , H ₃	Highly selective for the H ₄ receptor.[3][8][10]	
H ₂ Receptor	-log EC ₅₀ (Potency)	5.23	Data from guinea-pig isolated ileum.[11]
-log K ₉ (Binding)	4.27	Data from guinea-pig isolated ileum.[11]	
H ₁ Receptor	-log EC ₅₀ (Potency)	4.57	Data from guinea-pig isolated ileum.[11]
-log K ₉ (Binding)	3.55	Data from guinea-pig isolated ileum.[11]	

Key Experimental Protocols

The characterization of 4-methylhistamine's activity at histamine receptors has been achieved through various in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (K_i) of 4-methylhistamine for different histamine receptor subtypes by measuring its ability to displace a specific, radioactively labeled ligand.

- Objective: To determine the equilibrium dissociation constant (K_i) of the test compound.
- Materials:

- Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., SK-N-MC cells for H₄R, HEK-293 for H₂R).[\[10\]](#)[\[12\]](#)
- Radioligands: [³H]histamine (for H₄R), [¹²⁵I]iodoaminopotentidine (for H₂R), [³H]mepyramine (for H₁R), [³H]N α -methylhistamine (for H₃R).[\[13\]](#)
- Test Compound: **4-Methylhistamine hydrochloride**.
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters and a cell harvester for separating bound from free radioligand.
- Scintillation counter.
- Protocol:
 - Incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (4-methylhistamine).
 - Incubations are typically carried out for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to reach equilibrium.[\[12\]](#)
 - Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-labeled standard antagonist (e.g., 10 μ M JNJ 7777120 for H₄R).[\[3\]](#)
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
 - Measure the radioactivity trapped on the filters using liquid scintillation counting.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Calculate the IC_{50} (the concentration of 4-methylhistamine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
- Convert the IC_{50} value to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_9)$, where $[L]$ is the concentration of the radioligand and K_9 is its dissociation constant.

Functional Assay: cAMP Accumulation (H_2 Receptor)

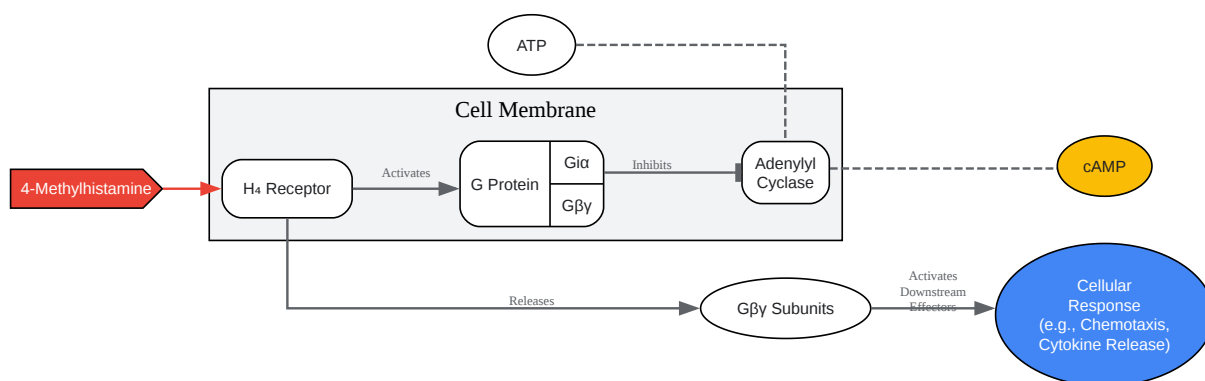
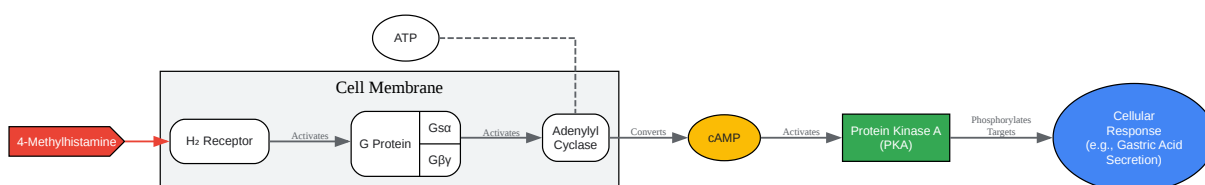
This assay measures the ability of 4-methylhistamine to stimulate the H_2 receptor, which is coupled to the G_s protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

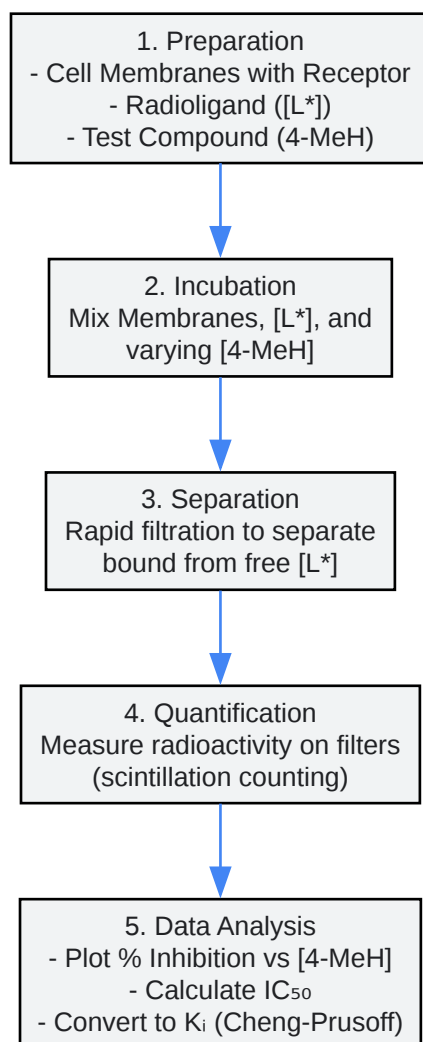
- Objective: To determine the potency (EC_{50}) and efficacy of 4-methylhistamine as an H_2 receptor agonist.
- Materials:
 - HEK-293 or AGS cells transiently or stably expressing the human H_2 receptor.[\[12\]](#)
 - Culture medium (e.g., DMEM) supplemented with a phosphodiesterase inhibitor like IBMX (1 mM) to prevent cAMP degradation.[\[12\]](#)
 - **4-Methylhistamine hydrochloride.**
 - cAMP assay kit (e.g., based on HTRF, ELISA, or radioligand binding).
- Protocol:
 - Plate the cells in multi-well plates and allow them to adhere overnight.
 - Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) for a short period (e.g., 3-5 minutes) at 37°C.[\[12\]](#)
 - Add varying concentrations of 4-methylhistamine to the wells.
 - Incubate for a defined time (e.g., 9-15 minutes) at 37°C to allow for cAMP production.[\[12\]](#)
 - Stop the reaction by lysing the cells (e.g., with ethanol or lysis buffer provided in a kit).[\[12\]](#)

- Quantify the amount of intracellular cAMP using a suitable detection method according to the manufacturer's instructions.
- Plot the cAMP concentration against the logarithm of the 4-methylhistamine concentration.
- Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the H₂ and H₄ receptors, as well as a typical experimental workflow for a radioligand binding assay.





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